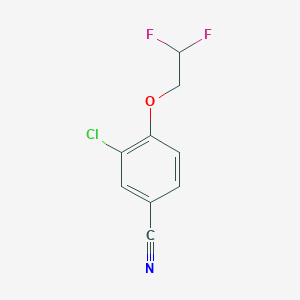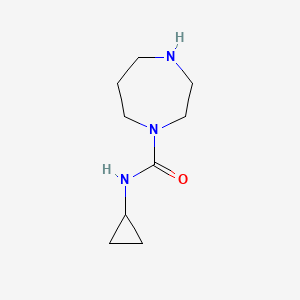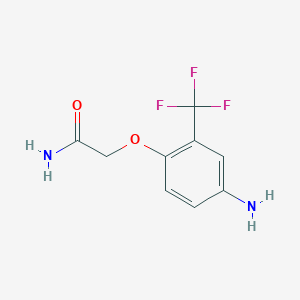
3-Chloro-4-(2,2-difluoroethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2,2-difluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H6ClF2NO. It is a derivative of benzonitrile, featuring a chloro group at the 3-position and a difluoroethoxy group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,2-difluoroethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Chlorobenzonitrile+2,2-DifluoroethanolBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of solvents and reagents can make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2,2-difluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-chloro-4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2,2-difluoroethoxy)benzylamine.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2,2-difluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2,2-difluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzonitrile: Lacks the difluoroethoxy group, making it less versatile in certain reactions.
4-(2,2-Difluoroethoxy)benzonitrile: Lacks the chloro group, which can affect its reactivity and applications.
Uniqueness
3-Chloro-4-(2,2-difluoroethoxy)benzonitrile is unique due to the presence of both chloro and difluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential bioactivity. The compound’s versatility makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-chloro-4-(2,2-difluoroethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-3,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENZYSIODXJMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)






![4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline](/img/structure/B7868872.png)

![2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide](/img/structure/B7868877.png)


![Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7868895.png)
